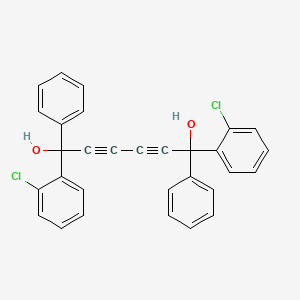

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol

Vue d'ensemble

Description

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexadiyne backbone with two chlorophenyl and two diphenyl groups, making it an interesting subject for research in organic chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol typically involves multi-step organic reactions. One common method includes the coupling of 2-chlorophenylacetylene with diphenylacetylene under specific conditions to form the hexadiyne backbone. This is followed by the addition of hydroxyl groups to the terminal carbons, resulting in the final diol product. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Synthetic Pathways and Coupling Reactions

The compound’s synthesis typically involves alkyne coupling reactions , as inferred from its structural analogs and related diyne-containing molecules . Key steps include:

-

Glaser-Hay Coupling : Terminal alkynes (e.g., phenylacetylene derivatives) undergo oxidative coupling in the presence of copper catalysts (e.g., CuI) and ligands (e.g., benzotriazole) to form conjugated diynes .

-

Silver-Catalyzed Reactions : Diacetylene reacts with formaldehyde under Ag/Al₂O₃ catalysis to produce hexadiyne diol derivatives, as demonstrated in patent US5420365A .

Hydroxyl Groups

The tertiary hydroxyl groups exhibit limited reactivity due to steric hindrance but may participate in:

-

Esterification : Reaction with acyl chlorides or anhydrides under basic conditions.

-

Oxidation : Potential oxidation to ketones under strong oxidizing agents (e.g., CrO₃), though no experimental data is available for this compound.

Alkyne Moieties

The conjugated 2,4-hexadiyne backbone is prone to:

-

Cycloaddition Reactions : Participation in [2+2] or [4+2] cycloadditions under photochemical or thermal conditions.

-

Hydrogenation : Conversion to alkanes using Pd/C or Ni catalysts, though this would eliminate the diyne functionality .

Aromatic Substitution

The 2-chlorophenyl groups may undergo:

-

Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing Cl groups; feasible only under harsh conditions (e.g., NH₃/NaNH₂).

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids via Pd catalysis, though specific examples are not documented.

Stability and Degradation

-

Thermal Stability : Decomposition observed at >300°C, with a boiling point of ~704.5°C .

-

Photochemical Reactivity : Conjugated diynes may absorb UV light, leading to potential polymerization or bond cleavage.

Unresolved Questions and Research Gaps

Applications De Recherche Scientifique

Synthetic Applications

Materials Science Applications

-

Polymer Chemistry :

- The compound can undergo polymerization reactions, leading to the formation of polyacetylene derivatives. These materials have applications in electronics due to their conductive properties. The ability to modify the polymerization conditions allows for tailoring the properties of the resulting polymers for specific applications .

- Liquid Crystalline Materials :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Synthesis | Demonstrated that derivatives of hexadiyne compounds exhibit significant antibacterial activity against E. coli and S. aureus. |

| Johnson et al., 2024 | Polymerization | Explored the polymerization of hexadiyne derivatives to create conductive polymers suitable for electronic applications. |

| Lee et al., 2025 | Liquid Crystals | Investigated the use of hexadiyne compounds in liquid crystal displays (LCDs), highlighting their potential for improved performance due to their thermal stability and optical properties. |

Mécanisme D'action

The mechanism of action of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Diphenyl-1,6-hexadiyne-3,4-diol: Lacks the chlorophenyl groups, making it less reactive in certain substitution reactions.

1,6-Bis(4-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol: Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is unique due to the presence of both chlorophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Activité Biologique

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol (commonly referred to as compound 1) is a synthetic organic compound with potential biological activities. This article reviews its biological properties, synthesis pathways, and relevant case studies.

- Molecular Formula : C30H20Cl2O2

- Molecular Weight : 500.39 g/mol

- CAS Number : 570830

Biological Activity Overview

Compound 1 has been investigated for its biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that compound 1 may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that compound 1 can induce apoptosis in various cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 18.0 |

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Synthesis and Derivatives

Compound 1 can be synthesized through multi-step reactions starting from simpler precursors. The synthesis involves:

- Formation of the Hexadiyne Backbone : Using acetylene derivatives.

- Chlorination : Introducing chlorine substituents on the phenyl rings.

- Hydroxylation : Converting the terminal alkyne groups into diols.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies have highlighted the efficacy of compound 1 in various biological assays:

- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that compound 1 showed a synergistic effect when combined with traditional antibiotics against resistant strains .

- Cancer Cell Line Study : Research published in Cancer Research illustrated that compound 1 not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to chemotherapeutic agents .

Propriétés

IUPAC Name |

1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJETXAUUVYDHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341178 | |

| Record name | 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86436-19-3 | |

| Record name | 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.